4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride
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Overview
Description
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride: is a complex organic compound with a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxaspiro[bicyclo[211]hexane-2,4'-oxane]-1-amine hydrochloride typically involves multiple steps, starting with the formation of the bicyclic framework This can be achieved through a series of cyclization reactions, often using strong bases or acids to promote ring closure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group or other oxidized forms.
Reduction: : Reducing the compound to simpler derivatives.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives, carboxylic acids, or ketones.
Reduction: : Amines, alcohols, or aldehydes.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases or as a precursor for drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride
4-Methyl-3-oxaspiro[bicyclo[2.1.1]pentane-2,4'-oxane]-1-amine hydrochloride
4-Methyl-3-oxaspiro[bicyclo[2.1.1]heptane-2,4'-oxane]-1-amine hydrochloride
Uniqueness
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-8-6-9(11,7-8)10(13-8)2-4-12-5-3-10;/h2-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJBPVVYDVSAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CCOCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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